molecular formula C13H12N2O4S B1627354 Phenyl 4-(aminosulfonyl)phenylcarbamate CAS No. 41104-56-7

Phenyl 4-(aminosulfonyl)phenylcarbamate

Cat. No.: B1627354
CAS No.: 41104-56-7
M. Wt: 292.31 g/mol
InChI Key: CTEABFGCSJPNEA-UHFFFAOYSA-N
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Mechanism of Action

Biological Activity

Phenyl 4-(aminosulfonyl)phenylcarbamate, also known by its chemical identifier 41104-56-7, is a compound with significant biological activity, particularly in the context of pharmaceutical applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound belongs to the class of benzenesulfonamides , which are characterized by their sulfonamide group. The compound is primarily utilized in scientific research and has shown potential in various therapeutic applications due to its ability to interact with specific biological targets.

The biological activity of this compound is largely attributed to its anticholinesterase properties. By inhibiting acetylcholinesterase, it prolongs the action of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is crucial for conditions where increased acetylcholine activity is beneficial, such as in neurodegenerative diseases like Alzheimer's disease and myasthenia gravis .

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against various enzymes, including:

  • Aldose Reductase (ALR2) : It has been shown to inhibit ALR2, which plays a role in diabetic complications by converting glucose into sorbitol. This inhibition can help mitigate oxidative stress in diabetic tissues .
  • Acetylcholinesterase : The compound demonstrates a capacity to inhibit this enzyme effectively, leading to increased levels of acetylcholine in synaptic clefts, which can improve cognitive function and muscle contraction .

Cytotoxicity and Anticancer Activity

Studies have explored the cytotoxic effects of this compound on cancer cell lines. For example, it has been tested against HepG2 liver cancer cells, showing varying degrees of inhibition depending on concentration and exposure time. The results suggest potential utility in cancer treatment protocols .

In Vitro Studies

A series of studies have evaluated the compound's effectiveness against different biological targets:

  • Aldose Reductase Inhibition : A study showed that derivatives similar to this compound had enhanced inhibitory effects on ALR2 compared to traditional sulfonamide compounds. The structure-activity relationship (SAR) indicated that modifications could lead to increased potency .
  • Anticancer Activity : Research indicates that the compound can inhibit the growth of various cancer cell lines, including those from liver and breast cancers. The minimum inhibitory concentration (MIC) for effective cytotoxicity was determined through extensive testing .

Toxicological Studies

Toxicological assessments revealed that while the compound exhibits beneficial biological activities, it also poses risks at higher concentrations. The LD50 (lethal dose for 50% of subjects) was calculated in animal models, indicating a need for careful dosing in therapeutic applications .

Comparative Analysis with Similar Compounds

A comparative analysis with other compounds such as N-[4-(aminosulfonyl)phenyl]acetamide shows that this compound possesses a broader therapeutic window and enhanced efficacy due to its unique structural features. The following table summarizes key comparisons:

Compound NameMechanism of ActionTherapeutic ApplicationsLD50 (mg/kg)
This compoundAcetylcholinesterase inhibitorAlzheimer's disease, myasthenia gravisTBD
N-[4-(aminosulfonyl)phenyl]acetamideAcetylcholinesterase inhibitorSimilar neurological disordersTBD

Properties

IUPAC Name

phenyl N-(4-sulfamoylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c14-20(17,18)12-8-6-10(7-9-12)15-13(16)19-11-4-2-1-3-5-11/h1-9H,(H,15,16)(H2,14,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTEABFGCSJPNEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70577133
Record name Phenyl (4-sulfamoylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41104-56-7
Record name Carbamic acid, [4-(aminosulfonyl)phenyl]-, phenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41104-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl (4-sulfamoylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 41104-56-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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